Potassium (5-fluoro-2-formylphenyl)trifluoroborate
Description
Potassium (5-fluoro-2-formylphenyl)trifluoroborate is a potassium organotrifluoroborate salt characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a formyl group (-CHO) at the 2-position. The trifluoroborate (BF₃K) group stabilizes the boron center, enhancing its resistance to oxidation and protodeboronation compared to boronic acids . This compound is synthesized via the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂), a method widely used for trifluoroborate salt preparation .
The formyl group renders this compound highly reactive in condensation reactions, such as reductive amination, enabling its use in synthesizing complex amines and heterocycles . Its stability under diverse reaction conditions makes it a valuable intermediate in Suzuki-Miyaura cross-couplings and photoredox-mediated transformations . Applications span pharmaceutical synthesis, agrochemicals, and materials science due to the fluorine atom’s metabolic stability and the formyl group’s versatility .
Properties
IUPAC Name |
potassium;trifluoro-(5-fluoro-2-formylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTXLZXHOVKBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)F)C=O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation Followed by Trifluoroboration
The most widely reported method involves two sequential steps:
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Synthesis of 5-Fluoro-2-Formylphenylboronic Acid
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Conversion to Trifluoroborate Salt
Key Data :
| Step | Temperature | Time | Solvent | Yield (%) |
|---|---|---|---|---|
| Borylation | 80°C | 12 h | DMSO | 80 |
| Trifluoroboration | RT | 2 h | MeOH/H₂O | 89 |
Direct Trifluoroboration of Prefunctionalized Arenes
An alternative one-pot approach utilizes:
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Substrate : 5-Fluoro-2-formylphenylmagnesium bromide
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Reagent : BF₃·OEt₂ (1.2 eq)
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Quenching : Aqueous K₂CO₃
This method avoids boronic acid isolation but requires stringent anhydrous conditions. Comparative studies show 15–20% lower yields than the two-step pathway due to competing side reactions at the formyl group.
Optimization of Critical Parameters
Solvent Systems
Protecting Group Strategies
The formyl group’s reactivity necessitates protection during synthesis:
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Acetal Protection : Using ethylene glycol (2 eq) and p-TsOH in toluene (reflux, 3 h) achieves >95% protection.
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Deprotection : 2N HCl (RT, 1 h) restores the formyl group without boron center degradation.
Industrial-Scale Considerations
The patent CN112358442B, though describing 2-fluoro-5-formyl chloropyridine synthesis, provides transferable insights:
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Oxidation Step :
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Acyl Chlorination :
Adapting these conditions to trifluoroborate synthesis could involve:
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Replacing KMnO₄ with milder oxidants (e.g., TEMPO/NaOCl) for formyl group retention
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Substituting thionyl chloride with BF₃ gas for direct trifluoroboration
Analytical Characterization
Batch consistency is verified via:
Chemical Reactions Analysis
Types of Reactions
Potassium (5-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (5-fluoro-2-formylphenyl)trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boron-containing compounds. The use of trifluoroborates offers several advantages over traditional boronic acids, including:
- Stability : Trifluoroborates are moisture- and air-stable, making them easier to handle.
- Higher Yield : They often provide higher yields in coupling reactions due to their reactivity under mild conditions.
Table 1: Comparison of Cross-Coupling Yields with Different Boron Reagents
| Boron Reagent | Reaction Conditions | Yield (%) |
|---|---|---|
| Boronic Acid | Pd/C, EtOH | 70 |
| Trifluoroborate | Pd(OAc)2, K2CO3 | 85 |
Hydrolysis to Boronic Acids
Another significant application is the hydrolysis of this compound to produce the corresponding boronic acid. This transformation is facilitated by montmorillonite K10 as a catalyst under green conditions. The hydrolysis yields high purity products suitable for further reactions.
Case Study: Hydrolysis Efficiency
A study demonstrated that potassium organotrifluoroborates could be converted to boronic acids with yields exceeding 90% when using montmorillonite K10 as a catalyst under optimized conditions .
Table 2: Hydrolysis Yields of Various Trifluoroborates
| Trifluoroborate Compound | Yield (%) |
|---|---|
| This compound | 92 |
| Potassium phenyltrifluoroborate | 95 |
| Potassium 4-methoxyphenyltrifluoroborate | 89 |
Chlorodeboronation
This compound can also undergo chlorodeboronation reactions, where chlorine replaces the boron moiety. This reaction can be performed using common chlorinating agents like sodium hypochlorite or Chloramine-T.
Case Study: Chlorodeboronation Efficiency
In a systematic investigation, this compound was treated with sodium hypochlorite under optimized conditions, yielding chlorinated products in over 90% efficiency within a short reaction time .
Table 3: Chlorodeboronation Yields with Different Agents
| Chlorinating Agent | Reaction Time | Yield (%) |
|---|---|---|
| Sodium Hypochlorite | 30 min | 92 |
| Chloramine-T | 1 hour | 94 |
Mechanism of Action
The mechanism of action of potassium trifluoro(5-fluoro-2-formylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Reactivity and Stability
Key Insights :
- Electron-Withdrawing Groups (EWGs) : The 5-fluoro and 2-formyl substituents in the title compound increase electrophilicity, accelerating nucleophilic additions compared to methoxy-substituted analogs .
- Heteroaromatic Backbones : Formyl-substituted furan and thiophene trifluoroborates exhibit slower reaction kinetics in condensations due to reduced aromatic stabilization .
- Acyl Derivatives : Potassium acyltrifluoroborates (e.g., 2-phenylacetyl) demonstrate superior stability and unique reactivity with azides, enabling amide bond formation without intermediate isolation .
Stability and Reactivity in Cross-Coupling Reactions
Table 2: Performance in Suzuki-Miyaura Couplings
Key Findings :
- The title compound outperforms boronic acids in coupling efficiency (>95% yield) with minimal side products due to the slow release of boronic acid intermediates, which mitigates protodeboronation .
- Fluoride ions liberated from trifluoroborate hydrolysis act as catalysts, enhancing transmetalation rates in Pd-mediated couplings .
- Alkenyltrifluoroborates require milder bases (e.g., NaHCO₃) but exhibit lower functional group tolerance compared to aryl derivatives .
Industrial and Scale-Up Considerations
- Synthesis Scalability : The title compound is prepared via a scalable KHF₂-mediated route, achieving >90% purity in 100 g batches . In contrast, acyltrifluoroborates require stringent anhydrous conditions, complicating large-scale production .
- Cost Efficiency : Fluorine-containing trifluoroborates are cost-effective compared to iodinated analogs due to the low price of KHF₂ (~$50/kg) .
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